

Part 1: Physicochemical Characterization and Structural Analysis

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(2-Ethoxyethoxy)-5-bromopyridine

CAS No.: 1249442-19-0

Cat. No.: B088652

[Get Quote](#)

2-(2-Ethoxyethoxy)-5-bromopyridine is a substituted pyridine derivative designed for utility in synthetic chemistry. The core of its functionality lies in its distinct structural components:

- **5-Bromopyridine Moiety:** The bromine atom at the 5-position serves as a versatile synthetic handle. It is strategically positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile and precise introduction of diverse carbon and heteroatom substituents, enabling the systematic exploration of chemical space during lead optimization. [\[1\]](#)
- **2-(2-Ethoxyethoxy) Group:** This ether-based side chain is not merely a passive substituent. Its inclusion is a deliberate design choice to modulate the physicochemical properties of the parent molecule and its downstream derivatives. The flexible chain and the presence of ether oxygens can enhance aqueous solubility, influence crystal packing, and improve pharmacokinetic profiles by acting as a hydrogen bond acceptor and modifying lipophilicity.

A summary of its key quantitative properties is presented below.

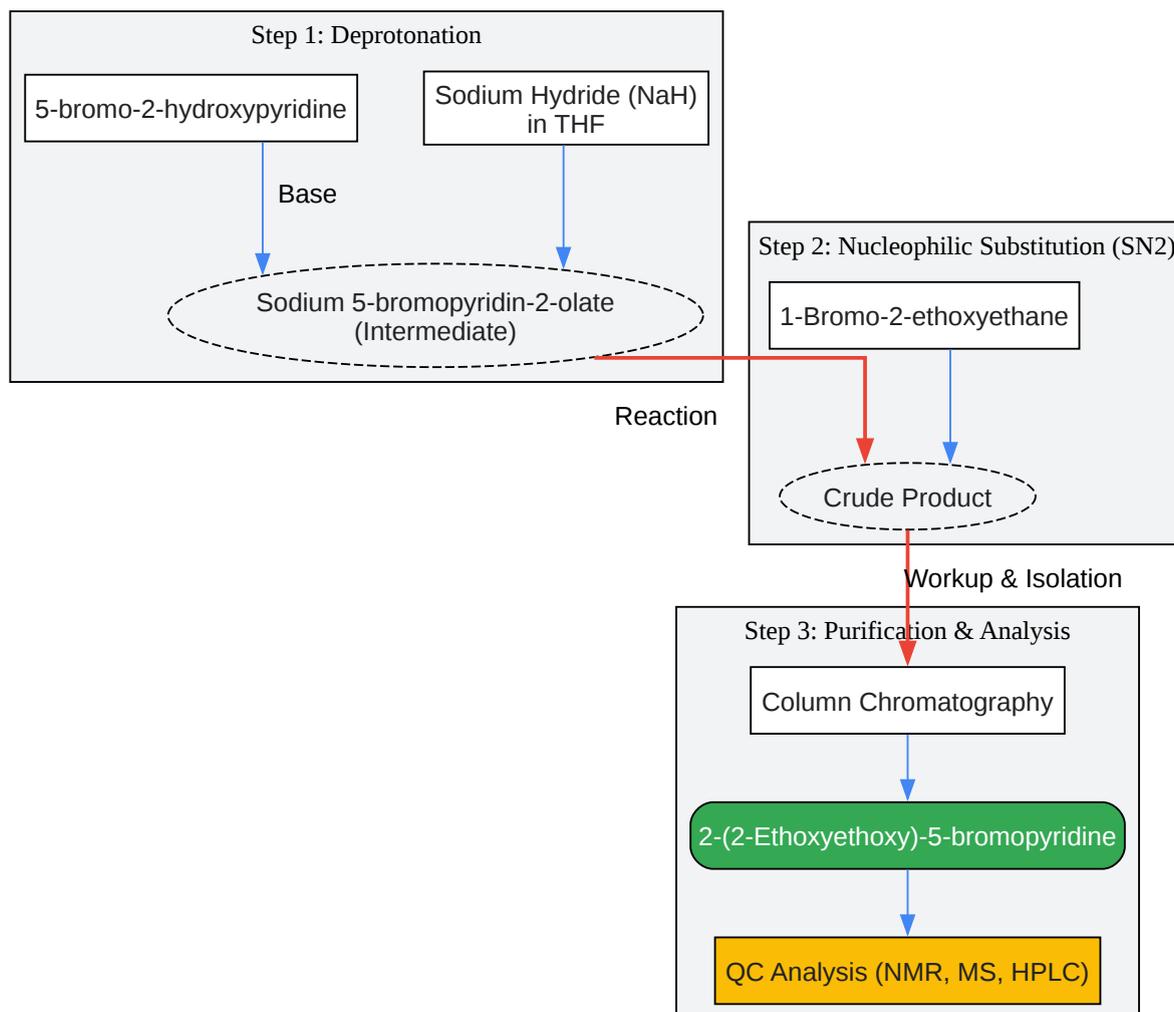
Property	Value	Source
Molecular Weight	246.10 g/mol	[2][3]
Molecular Formula	C ₉ H ₁₂ BrNO ₂	[2][3]
CAS Number	1249442-19-0	[2][3]
SMILES	<chem>BrC1=CN=C(OCCOCC)C=C1</chem>	[2]
Purity (Typical)	>95%	[3]
Storage	Sealed in dry, room temperature	[2][3]

Part 2: Synthesis and Characterization Workflow

The synthesis of **2-(2-Ethoxyethoxy)-5-bromopyridine** is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach offers high yields and operational simplicity.

Synthetic Workflow Diagram

The logical flow from starting materials to the final, purified product is illustrated below. This process involves the deprotonation of a hydroxypyridine followed by nucleophilic substitution.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(2-Ethoxyethoxy)-5-bromopyridine**.

Detailed Experimental Protocol: Synthesis

Causality: This protocol utilizes sodium hydride, a strong, non-nucleophilic base, to ensure complete deprotonation of the less acidic hydroxypyridine, preventing side reactions.

Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions.

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-2-hydroxypyridine (1.0 eq).
- Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 0.5 M concentration).
- Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Self-Validation: Vigorous hydrogen gas evolution should be observed. The reaction is monitored until bubbling ceases, indicating complete formation of the sodium salt.
- Nucleophilic Addition: While maintaining the temperature at 0 °C, add 1-bromo-2-ethoxyethane (1.2 eq) dropwise via syringe.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.
- Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
- Washing: Wash the combined organic layers with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification and Validation

Causality: Silica gel column chromatography is the standard method for purifying moderately polar organic compounds. The gradient elution allows for the separation of the desired product from non-polar impurities and highly polar baseline materials.

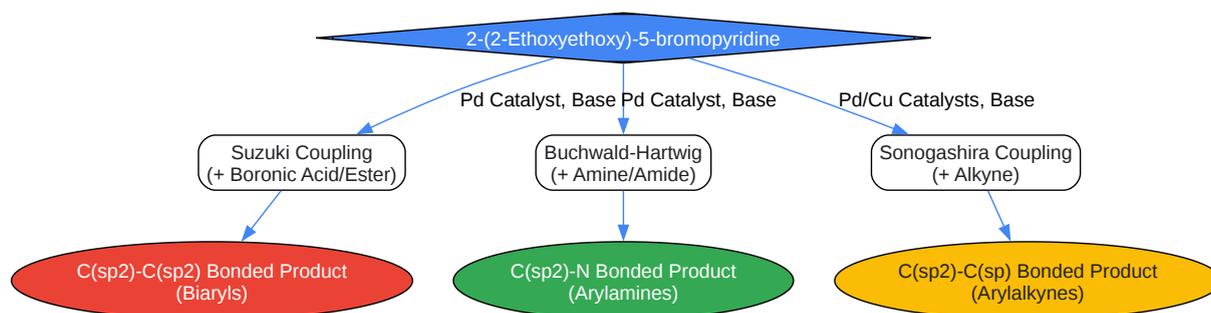
- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 40%). Self-Validation: Collect fractions and analyze by TLC to pool the pure product-containing fractions.
- Final Product: Concentrate the pure fractions under reduced pressure to yield **2-(2-Ethoxyethoxy)-5-bromopyridine** as a solid or oil.
- Analytical Validation: Confirm the structure and purity of the final product using standard analytical techniques:
 - ^1H NMR & ^{13}C NMR: To confirm the chemical structure and identify characteristic peaks.
 - Mass Spectrometry (MS): To verify the molecular weight (246.10 g/mol).[\[2\]](#)[\[3\]](#)
 - HPLC: To determine the purity, which should typically be $\geq 95\%$.[\[3\]](#)

Part 3: Strategic Applications in Drug Discovery

The true value of **2-(2-Ethoxyethoxy)-5-bromopyridine** is realized in its application as a versatile building block for constructing more complex drug candidates.

The Gateway to Molecular Diversity: Cross-Coupling Reactions

The C-Br bond at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to rapidly generate analogues by attaching various molecular fragments, a cornerstone of structure-activity relationship (SAR) studies.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. [1249442-19-0|2-\(2-Ethoxyethoxy\)-5-bromopyridine|BLD Pharm](https://www.bldpharm.com) [bldpharm.com]
- 3. [2-\(2-Ethoxyethoxy\)-5-bromopyridine - Lead Sciences](https://www.lead-sciences.com) [lead-sciences.com]
- To cite this document: BenchChem. [Part 1: Physicochemical Characterization and Structural Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b088652#2-2-ethoxyethoxy-5-bromopyridine-molecular-weight\]](https://www.benchchem.com/product/b088652#2-2-ethoxyethoxy-5-bromopyridine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com